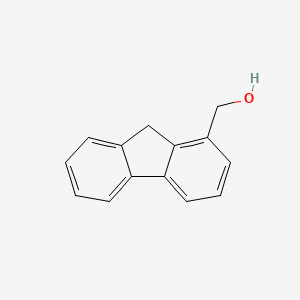
1-Fluorenemethanol
概要
説明
1-Fluorenemethanol is a useful research compound. Its molecular formula is C14H12O and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
1-Fluorenemethanol has been investigated for its potential therapeutic properties. It acts as a precursor in the synthesis of various bioactive compounds, including pharmaceuticals with anti-cancer and anti-inflammatory activities. Research has shown that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines, indicating its potential role in drug development.
Case Study:
A study published in ResearchGate highlighted the synthesis of novel fluorene derivatives based on this compound, which demonstrated significant anticancer activity against MCF-7 breast cancer cells . The study detailed the structure-activity relationship (SAR) that elucidated how modifications to the this compound scaffold could enhance biological activity.
Material Science
In material science, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and as a precursor for polymer synthesis. Its ability to form stable radicals makes it suitable for applications in organic electronics.
Data Table: Applications in Material Science
| Application Type | Description | References |
|---|---|---|
| OLEDs | Used as a host material for phosphorescent emitters | |
| Polymer Synthesis | Forms copolymers with enhanced thermal stability |
Analytical Chemistry
This compound serves as an important standard in analytical chemistry for high-performance liquid chromatography (HPLC). Its purity can be accurately measured using HPLC techniques, which are essential for quality control in pharmaceutical manufacturing.
Case Study:
A patent describes a method for measuring the purity of 9-fluorenylmethanol using HPLC, showcasing its applicability in ensuring the quality of chemical products . The method demonstrated high recovery rates (98.1% - 103.2%) and low relative standard deviation (0.25%), indicating reliability in analytical assessments.
特性
CAS番号 |
73728-55-9 |
|---|---|
分子式 |
C14H12O |
分子量 |
196.24 g/mol |
IUPAC名 |
9H-fluoren-1-ylmethanol |
InChI |
InChI=1S/C14H12O/c15-9-11-5-3-7-13-12-6-2-1-4-10(12)8-14(11)13/h1-7,15H,8-9H2 |
InChIキー |
OQKYEMHWZYHWBL-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=CC=CC(=C31)CO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













